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Compound of Interest

Compound Name: Glycylalanine

cat. No.: B008899

An In-depth Technical Guide to the Molecular Structure of Glycylalanine

Introduction

Glycylalanine (Gly-Ala) is a dipeptide formed from the constituent amino acids glycine and
alanine. As the second simplest dipeptide after glycylglycine, it serves as a crucial model
system in computational and experimental studies of peptide structure, folding dynamics, and
hydration.[1] Its structure embodies the fundamental peptide bond that constitutes the
backbone of all proteins. This document provides a comprehensive technical overview of the
molecular structure of glycylalanine, its sterecisomeric forms, physicochemical properties, and
the experimental methodologies used for its synthesis and structural characterization.

Molecular Structure and Conformation

Glycylalanine is formed through a condensation reaction where the carboxyl group of glycine
forms a peptide (amide) bond with the amino group of alanine, with the elimination of a water
molecule.[2] Glycine serves as the N-terminal residue and alanine as the C-terminal residue.[1]

IUPAC Name: 2-[(2-aminoacetyl)amino]propanoic acid[3] Molecular Formula: CsH10N203[4]
Molecular Weight: 146.14 g/mol [4]

The molecule possesses key functional groups: a terminal amino group (-NHz), a terminal
carboxyl group (-COOH), and a central amide group (-CONH-). The planarity of the peptide
bond significantly influences the conformational freedom of the peptide backbone. The overall
conformation is determined by the torsion angles (phi, ) around the Ca-N and Ca-C' bonds,
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respectively. Studies involving molecular dynamics simulations have been used to investigate
the conformational distributions and dynamics of glycylalanine in agqueous solutions.[5][6]
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Figure 1: Primary structure and key functional groups of Glycyl-L-alanine.

Stereoisomerism

The a-carbon of the alanine residue in glycylalanine is a chiral center, meaning it is attached
to four different groups. Consequently, glycylalanine can exist as two distinct stereoisomers,
or enantiomers: Glycyl-L-alanine (Gly-L-Ala) and Glycyl-D-alanine (Gly-D-Ala). Glycine, the N-
terminal amino acid, is achiral as its a-carbon is bonded to two hydrogen atoms. The L-isomer
is the naturally occurring form found in proteins. A 1:1 mixture of the L- and D-isomers is known
as a racemic mixture, or Glycyl-DL-alanine (Gly-DL-Ala).[7]
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Figure 2: Stereoisomeric relationship of Glycylalanine.

Quantitative Structural and Physicochemical Data

The precise molecular geometry of glycylalanine has been determined through X-ray
crystallography. The following tables summarize key physicochemical properties and
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crystallographic data for its isomers.

Table 1: Physicochemical Properties of Glycylalanine

Isomers
Property Glycyl-L-alanine Glycyl-DL-alanine Reference
CAS Number 3695-73-6 926-77-2 [71I8]
Molecular Formula CsH10N203 CsH10N203 [718]
Molecular Weight 146.14 g/mol 146.14 g/mol [7]18]
Melting Point ~230°C (decomposes) Not Available [9]
pKa (a-COOH) ~3.15 (at 25°C) Not Available [9]
pKa (a-NHs+) ~8.13 (estimated) Not Available [10]
Water Solubility 698.6 g/L (at 25°C) Not Available [9]

Note: pKa values for the dipeptide are influenced by the peptide bond. The listed values are
experimental for the carboxyl group and estimated for the amino group based on typical
peptide values.

Table 2: Bond Lengths and Angles for Glycyl-L-alanine
Hydrochloride

Data obtained from X-ray diffraction analysis.[1]
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Bond Length (A) Angle Degrees (°)
Glycine Residue

N(1) - C(1) 1.477 N(1)-C(1)-C(2) 110.1
c) - C(2) 1516 C(1)-C(2)-0(1) 121.2
C(2) - O(1) 1.250 C(1)-C(2)-N(2) 116.5
C(2) - N(2) 1.325 0(1)-C(2)-N(2) 122.3
Alanine Residue

N(2) - C(3) 1.463 C(2)-N(2)-C(3) 121.6
C(3) - C(4) (B-carbon)  1.536 N(2)-C(3)-C(5) 109.9
C(3) - C(5) 1.545 N(2)-C(3)-C(4) 110.1
C(5) - O(2) 1.232 C(4)-C(3)-C(5) 111.4
C(5) - O(3) 1.339 C(3)-C(5)-0(2) 123.6
C(3)-C(5)-0(3) 111.6

0(2)-C(5)-0(3) 124.8

Experimental Protocols

Synthesis: Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical method for preparing peptides.[11] The synthesis of

Glycyl-L-alanine involves three main stages: protection of functional groups, coupling to form

the peptide bond, and deprotection to yield the final dipeptide. The following is a generalized

protocol based on common methods using Boc (tert-butyloxycarbonyl) for N-terminal protection

and a methyl ester for C-terminal protection.[12]

1. Protection of Amino Acids:

o N-terminal (Glycine): Glycine is reacted with di-tert-butyl dicarbonate ((Boc)20) under basic

conditions (e.g., in a dioxane/water mixture with NaOH) to yield N-Boc-glycine. The Boc

group protects the amino functionality from reacting during the coupling step.
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C-terminal (L-alanine): L-alanine is reacted with methanol in the presence of a strong acid
catalyst (e.g., thionyl chloride or HCI gas) to form L-alanine methyl ester hydrochloride. This
protects the carboxyl group.

. Peptide Bond Formation (Coupling):

N-Boc-glycine and L-alanine methyl ester hydrochloride are dissolved in an anhydrous
organic solvent (e.g., dichloromethane, DCM).

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an
activator/racemization suppressant, like 1-Hydroxybenzotriazole (HOBt), are added to the
cooled solution (0°C).

The reaction is stirred for several hours, allowing the activated carboxyl group of N-Boc-
glycine to react with the free amino group of L-alanine methyl ester, forming the protected
dipeptide (Boc-Gly-L-Ala-OMe). The byproduct, dicyclohexylurea (DCU), precipitates and is
removed by filtration.

. Deprotection:

Boc Removal: The protected dipeptide is treated with a strong acid, typically trifluoroacetic
acid (TFA) in DCM, to remove the N-terminal Boc group.

Ester Hydrolysis (Saponification): The methyl ester is removed by saponification, which
involves treating the dipeptide with a base (e.g., NaOH in methanol/water), followed by
careful neutralization with acid to yield the final zwitterionic Glycyl-L-alanine product.
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Figure 3: Experimental workflow for solution-phase synthesis of Glycylalanine.
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Structure Determination

The three-dimensional atomic arrangement of glycylalanine is determined using high-
resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR)
spectroscopy.

4.2.1 X-Ray Crystallography Protocol Outline X-ray crystallography provides precise atomic
coordinates, bond lengths, and bond angles from a molecule in its crystalline state.[13]

o Crystallization: High-purity glycylalanine is dissolved in a suitable solvent system. Single
crystals are grown through slow evaporation, vapor diffusion, or cooling techniques.

o Data Collection: A suitable single crystal is mounted on a goniometer and exposed to a
monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are
collected on a detector.[13]

o Structure Solution: The diffraction data (intensities and positions of spots) are processed to
determine the unit cell dimensions and space group. The phases of the diffracted X-rays are
determined using computational methods (e.g., direct methods or Patterson functions) to
generate an initial electron density map.

o Model Building and Refinement: An atomic model of glycylalanine is built into the electron
density map. This model is then refined computationally to improve the fit between the
calculated and observed diffraction data, yielding the final structure with high precision.[14]

4.2.2 NMR Spectroscopy Protocol Outline NMR spectroscopy determines the structure of
peptides in solution, providing insights into their conformation and dynamics in a more native-
like environment.[15]

o Sample Preparation: A sample of glycylalanine (typically >0.5 mM) is dissolved in a suitable
solvent, usually water with 5-10% D20 for the spectrometer's lock signal. The pH is adjusted
to ensure stability and slow the exchange of amide protons.[16]

» Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR
experiments are performed. For a dipeptide, key experiments include:

o 1H 1D Spectrum: To identify the different proton resonances.
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o COSY (Correlation Spectroscopy): To identify protons that are coupled through bonds (J-
coupling), helping to assign protons within each amino acid residue.

o TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino
acid's spin system.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), which provides crucial distance restraints for determining the 3D
conformation.[17]

e Resonance Assignment: The signals in the spectra are assigned to specific atoms in the
molecule. For a dipeptide, this involves identifying the spin systems of glycine and alanine
and then linking them based on NOEs observed between the residues.

» Structure Calculation: The distance restraints from NOESY data, along with dihedral angle
restraints derived from J-coupling constants, are used as input for molecular dynamics and
simulated annealing algorithms to calculate a family of structures consistent with the
experimental data.

Conclusion

Glycylalanine, while simple in its composition, provides a foundational understanding of the
structural chemistry of peptides. Its well-defined primary structure, stereochemistry, and
conformational properties have been thoroughly characterized by a range of experimental
techniques. The quantitative data on its bond lengths and angles, derived from crystallographic
studies, offer a precise geometric description, while detailed synthetic and analytical protocols
enable its preparation and investigation. This comprehensive knowledge base makes
glycylalanine an invaluable tool for researchers in biochemistry, drug design, and materials
science, facilitating advancements in our understanding of more complex polypeptide and
protein systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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